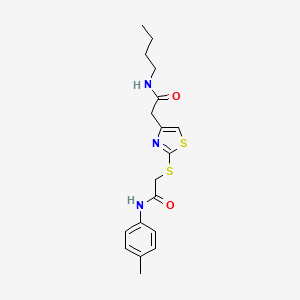

N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

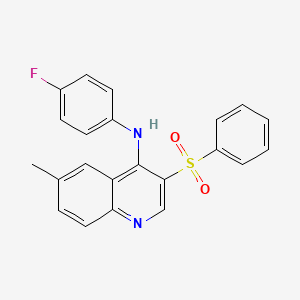

“N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C18H23N3O2S2 and a molecular weight of 377.52. It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

Thiazole derivatives have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Synthesis of Thiazoles and Their Derivatives

N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is related to the synthesis of thiazole derivatives, which have been explored for their antimicrobial activities. For instance, the synthesis of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate and its subsequent reactions have led to the creation of compounds tested for antimicrobial activity against bacteria such as Escherichia coli and Xanthomonas citri, and fungi including Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Antiallergy and Antimicrobial Agents

Compounds synthesized from thiazole frameworks, such as N-(4-substituted-thiazolyl)oxamic acid derivatives, have shown potent antiallergy activity in the rat PCA model. These findings suggest a potential pathway for developing new antiallergy medications based on modifications of the thiazole ring (Hargrave et al., 1983). Furthermore, novel sulphonamide derivatives, including aminothiazole, amino-oxazole, and other thiazol derivatives, exhibited good antimicrobial activity, highlighting their potential as antimicrobial agents (Fahim et al., 2019).

Inhibition of Glutaminase

Derivatives similar in structure to this compound have been explored as glutaminase inhibitors. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, for example, have shown potential in inhibiting kidney-type glutaminase (GLS), a therapeutic target for cancer treatment (Shukla et al., 2012).

Multicomponent Reactions for Isoxazolylamino Derivatives

The compound also relates to the synthesis of diverse isoxazolylamino-2-(aryl)acetamides using one-pot multicomponent reactions. These reactions offer an efficient method for synthesizing novel derivatives, with potential applications in material science and pharmacology (Loubidi et al., 2020).

Antidiabetic Agents

Indole-based oxadiazole scaffolds with N-substituted acetamides have been identified as potent anti-diabetic agents. These compounds inhibit the α-glucosidase enzyme, representing a promising approach for diabetes treatment (Nazir et al., 2018).

Future Directions

Thiazole derivatives, including “N-butyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological effects, often related to their biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

N-butyl-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c1-3-4-9-19-16(22)10-15-11-24-18(21-15)25-12-17(23)20-14-7-5-13(2)6-8-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXLTMSHYPPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

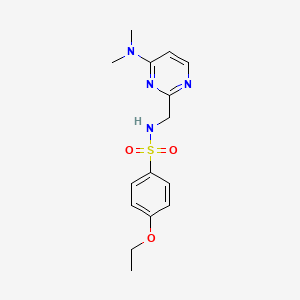

![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)

![3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B2893263.png)

![2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride](/img/structure/B2893264.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2893267.png)

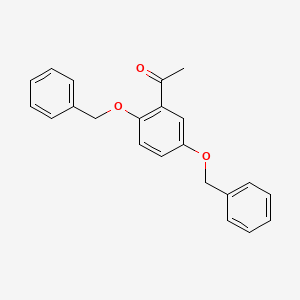

![1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate](/img/structure/B2893270.png)

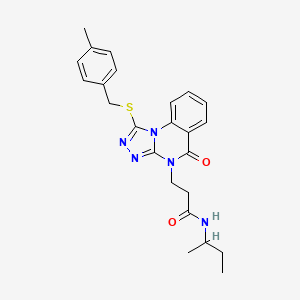

![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)

![(5E)-4-hydroxy-5-(hydroxyimino)-2,7-dimethyl-5H-pyrano[2,3-b]pyridin-8-ium-8-olate](/img/structure/B2893276.png)